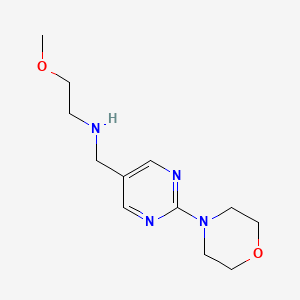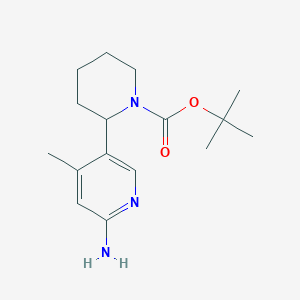
2-(2-Chlorobenzyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chlorobenzyl)morpholine is an organic compound with the molecular formula C11H14ClNO. It is a derivative of morpholine, featuring a benzyl group substituted with a chlorine atom at the ortho position. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorobenzyl)morpholine typically involves the reaction of morpholine with 2-chlorobenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
2-(2-Chlorobenzyl)morpholine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atom or reduce the benzyl group to a methyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include various substituted morpholine derivatives.
Oxidation Reactions: Products include benzaldehyde or benzoic acid derivatives.
Reduction Reactions: Products include reduced morpholine derivatives with or without the benzyl group.
科学的研究の応用
2-(2-Chlorobenzyl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is used in the study of enzyme inhibition and receptor binding. It serves as a model compound for understanding the interactions between small molecules and biological macromolecules.
Medicine: Research into potential therapeutic applications includes its use as a precursor for the synthesis of pharmaceutical compounds. It is also studied for its potential antimicrobial and anticancer properties.
Industry: The compound is used in the development of new materials and as an intermediate in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-(2-Chlorobenzyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.
類似化合物との比較
Similar Compounds
2-(4-Chlorobenzyl)morpholine: Similar structure but with the chlorine atom at the para position.
2-(2-Bromobenzyl)morpholine: Similar structure but with a bromine atom instead of chlorine.
2-(2-Chlorophenyl)morpholine: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
2-(2-Chlorobenzyl)morpholine is unique due to the specific positioning of the chlorine atom on the benzyl group, which can influence its reactivity and interactions with other molecules. This unique structure allows for specific applications in research and industry that may not be achievable with other similar compounds.
特性
分子式 |
C11H14ClNO |
|---|---|
分子量 |
211.69 g/mol |
IUPAC名 |
2-[(2-chlorophenyl)methyl]morpholine |
InChI |
InChI=1S/C11H14ClNO/c12-11-4-2-1-3-9(11)7-10-8-13-5-6-14-10/h1-4,10,13H,5-8H2 |
InChIキー |
UEJPPPXUQJCYHS-UHFFFAOYSA-N |
正規SMILES |
C1COC(CN1)CC2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


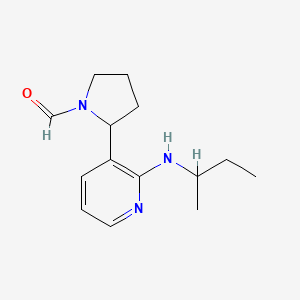


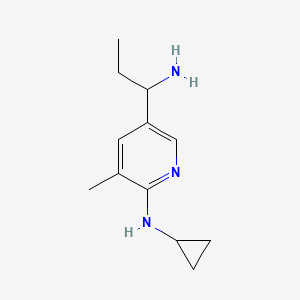


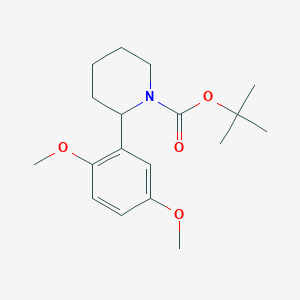
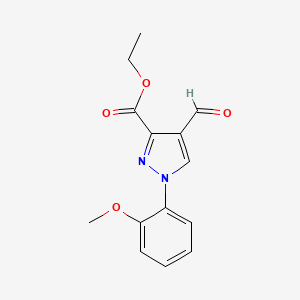
![Methyl 4-(4-fluorophenyl)furo[3,2-c]pyridine-6-carboxylate](/img/structure/B11802469.png)
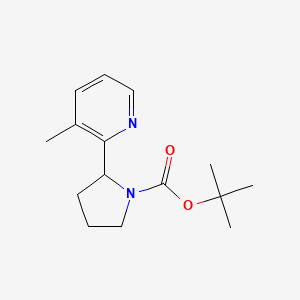
![1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid](/img/structure/B11802491.png)
![8-Methyl-5-(piperazin-1-yl)pyrido[2,3-d]pyridazine](/img/structure/B11802499.png)
